molecular formula C12H3Cl7 B1580604 2,3,3',4,5,5',6-Heptachlorobiphenyl CAS No. 74472-51-8

2,3,3',4,5,5',6-Heptachlorobiphenyl

Cat. No.: B1580604
CAS No.: 74472-51-8
M. Wt: 395.3 g/mol
InChI Key: ZUTDUGMNROUBOX-UHFFFAOYSA-N
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Description

2,3,3’,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the biphenyl molecule at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,4,5,5’,6-Heptachlorobiphenyl, was historically carried out using batch or continuous processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired PCB congeners. the production of PCBs has been banned in many countries due to their environmental and health hazards .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,5,5’,6-Heptachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,5,5’,6-Heptachlorobiphenyl has been studied extensively in various scientific fields:

Mechanism of Action

2,3,3’,4,5,5’,6-Heptachlorobiphenyl exerts its effects through several mechanisms:

    Molecular Targets: It binds to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism.

    Pathways Involved: Activation of AhR leads to the induction of phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
  • 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl
  • 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl

Uniqueness

2,3,3’,4,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological activity. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)3-5)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDUGMNROUBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074239
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-51-8
Record name PCB 192
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IG95G1IEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,3,3',4,5,5',6-heptachlorobiphenyl be removed from contaminated soil, and if so, what methods were explored in this study?

A1: Yes, the study demonstrated that this compound can be successfully removed from contaminated soil. The researchers achieved complete degradation of this PCB congener using a two-stage bioremediation process:

  1. Microbial Remediation: Indigenous soil microorganisms, potentially stimulated by root exudates from later introduced plants, were able to degrade the this compound. This degradation was observed both with and without the addition of various remediative amendments. []
  2. Phytoremediation: While the specific plant species used were not named in the provided abstract, the study utilized hyperaccumulator plants for phytoremediation. This process involves the uptake and accumulation of contaminants, like PCBs, from the soil by certain plant species. Following the phytoremediation stage, this compound was no longer detectable in the soil. []

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